3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple cyano groups and an octadecylimino substituent, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- typically involves a nucleophilic substitution reaction on the amino group of the anion 2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide. This reaction is facilitated by a sigmatropic rearrangement via a [1,5]-H shift. The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as controlled sublimation and the use of specialized equipment to handle the reactive intermediates and final product .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the cyano groups, potentially leading to the formation of amines or other reduced species.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amino and cyano groups
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, water, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, interaction with ammonia can lead to the formation of ammonium salts, while reactions with water can result in protonated species .
Wissenschaftliche Forschungsanwendungen
3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s cyano groups and amino substituents play a crucial role in its reactivity and ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine: Shares a similar core structure but lacks the octadecylimino substituent.
2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide: Another related compound with similar reactivity but different substituents.
Eigenschaften
CAS-Nummer |
408497-80-3 |
---|---|
Molekularformel |
C29H39N7 |
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
3-amino-5-octadecyliminopyrrolizine-1,2,6,7-tetracarbonitrile |
InChI |
InChI=1S/C29H39N7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35-29-26(22-33)24(20-31)27-23(19-30)25(21-32)28(34)36(27)29/h2-18,34H2,1H3 |
InChI-Schlüssel |
LTXWUWZNOXHPIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN=C1C(=C(C2=C(C(=C(N21)N)C#N)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.